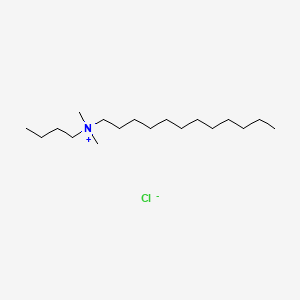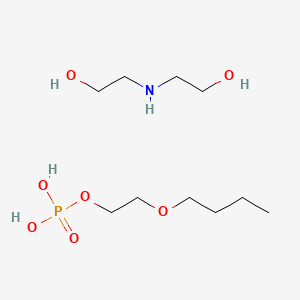
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol is a chemical compound with the molecular formula C10H26NO7P and a molecular weight of 303.29 g/mol . This compound is known for its unique combination of functional groups, which include a phosphate ester and an amino alcohol. It is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol typically involves the reaction of 2-butoxyethanol with phosphoric acid, followed by the addition of 2-(2-hydroxyethylamino)ethanol. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then purified through filtration and distillation[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as crystallization or chromatography, to meet industrial standards[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates and amino alcohols .
Applications De Recherche Scientifique
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The phosphate ester group can participate in phosphorylation reactions, while the amino alcohol group can form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in both research and industrial applications[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-butoxyethyl) hydrogen phosphate: Similar in structure but lacks the amino alcohol group.
Bis(2-ethylhexyl) phosphate: Another phosphate ester with different alkyl groups.
Bis(2-butoxyethyl) hydroxyethyl phosphate: Contains an additional hydroxyethyl group.
Uniqueness
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol is unique due to its combination of a phosphate ester and an amino alcohol group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Propriétés
Numéro CAS |
72283-40-0 |
|---|---|
Formule moléculaire |
C10H26NO7P |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H15O5P.C4H11NO2/c1-2-3-4-10-5-6-11-12(7,8)9;6-3-1-5-2-4-7/h2-6H2,1H3,(H2,7,8,9);5-7H,1-4H2 |
Clé InChI |
PSZAPLVGUWALOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(=O)(O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


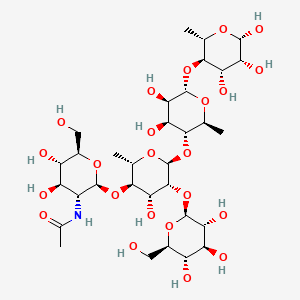
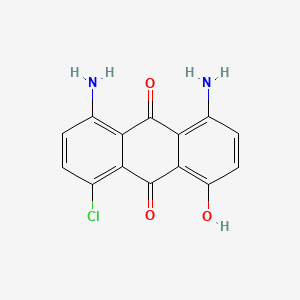
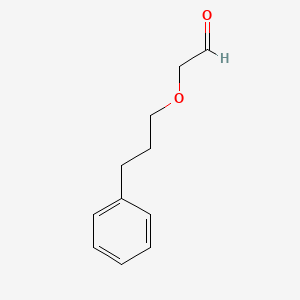
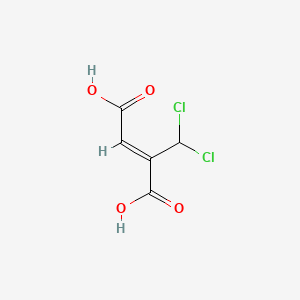
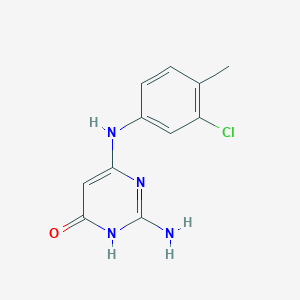
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
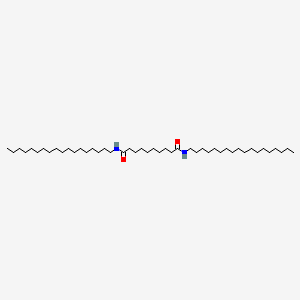
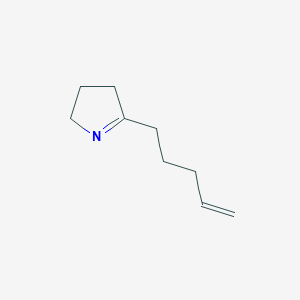
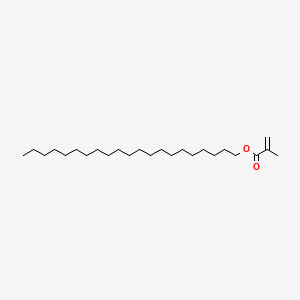
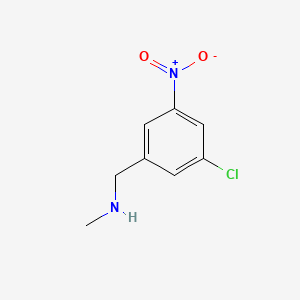
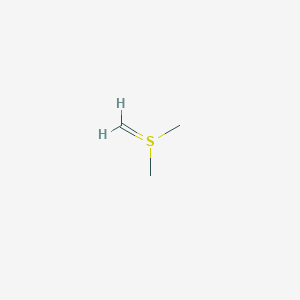
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

